Cas no 2287237-09-4 (Tert-butyl (3R)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate)

Tert-butyl (3R)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate is a chiral sulfonyl chloride derivative used as a key intermediate in organic synthesis and pharmaceutical development. Its tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions. The chlorosulfonyl moiety offers reactivity for nucleophilic substitution, enabling the introduction of sulfonamide or sulfonate functionalities. The stereocenter at the 3-position provides enantioselectivity, making it valuable for asymmetric synthesis. This compound is particularly useful in the preparation of biologically active molecules, including protease inhibitors and receptor modulators. Its well-defined structure and functional versatility make it a reliable building block for medicinal chemistry and drug discovery applications.
Tert-butyl (3R)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate structure
2287237-09-4 structure
Product Name:Tert-butyl (3R)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate
CAS No:2287237-09-4
MF:C10H19ClN2O4S
MW:298.786860704422
CID:6441276
PubChem ID:137943351
Update Time:2025-05-20

Tert-butyl (3R)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Tert-butyl (3R)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate
    • 2287237-09-4
    • EN300-6746463
    • tert-butyl (3R)-4-(chlorosulfonyl)-3-methylpiperazine-1-carboxylate
    • Inchi: 1S/C10H19ClN2O4S/c1-8-7-12(9(14)17-10(2,3)4)5-6-13(8)18(11,15)16/h8H,5-7H2,1-4H3/t8-/m1/s1
    • InChI Key: JBIMBVDMKDKWKA-MRVPVSSYSA-N
    • SMILES: ClS(N1CCN(C(=O)OC(C)(C)C)C[C@H]1C)(=O)=O

Computed Properties

  • Exact Mass: 298.0754060g/mol
  • Monoisotopic Mass: 298.0754060g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 413
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 75.3Ų

Tert-butyl (3R)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate Pricemore >>

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Additional information on Tert-butyl (3R)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate

Comprehensive Overview of Tert-butyl (3R)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate (CAS No. 2287237-09-4)

Tert-butyl (3R)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate (CAS No. 2287237-09-4) is a specialized chiral building block widely utilized in pharmaceutical synthesis and organic chemistry research. This compound belongs to the piperazine derivatives family, characterized by its chlorosulfonyl group and tert-butyl carboxylate moiety, which make it a versatile intermediate for drug discovery. Its unique 3R stereochemistry and methyl substitution at the 3-position enhance its selectivity in asymmetric synthesis, aligning with current trends in precision medicine and targeted therapeutics.

The growing demand for enantiomerically pure intermediates in drug development has positioned Tert-butyl (3R)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate as a compound of significant interest. Researchers frequently explore its applications in kinase inhibitor synthesis and peptide coupling reactions, addressing popular search queries like "chiral piperazine applications" and "sulfonyl chloride reactivity." Its CAS No. 2287237-09-4 is often cited in patent literature, reflecting its relevance in intellectual property related to small-molecule drugs.

From a synthetic perspective, the chlorosulfonyl group in this compound enables nucleophilic substitution reactions, making it valuable for constructing sulfonamide linkages—a key feature in many bioactive molecules. Recent studies highlight its role in optimizing ADME properties (Absorption, Distribution, Metabolism, Excretion), a hot topic in computational chemistry and AI-driven drug design. This aligns with frequent searches such as "improving drug solubility" and "sulfonamide-based drug candidates."

Quality control of Tert-butyl (3R)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate involves advanced analytical techniques like HPLC chiral separation and NMR spectroscopy, ensuring compliance with ICH guidelines. The compound’s stability under inert conditions is critical for storage, a practical concern often queried as "handling moisture-sensitive reagents." Its tert-butyl protecting group further enhances stability during multi-step syntheses, a feature appreciated in parallel synthesis workflows.

In the context of green chemistry, researchers are investigating solvent-free modifications of this intermediate to reduce environmental impact—a response to trending searches like "sustainable pharmaceutical synthesis." The compound’s high atom economy and potential for catalytic recycling align with ESG (Environmental, Social, and Governance) goals in the chemical industry.

Future directions for CAS No. 2287237-09-4 include exploration in PROTACs (Proteolysis Targeting Chimeras) and covalent inhibitor design, areas dominating recent scientific literature. Its structural flexibility supports structure-activity relationship (SAR) studies, addressing common questions like "piperazine ring modifications for potency." As the pharmaceutical industry shifts toward personalized therapies, this compound’s stereospecificity ensures continued relevance.

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